molecular formula C27H31N2NaO6S2 B7791119 Sulfan Blue CAS No. 30586-15-3

Sulfan Blue

Cat. No.: B7791119
CAS No.: 30586-15-3
M. Wt: 566.7 g/mol
InChI Key: SJEYSFABYSGQBG-UHFFFAOYSA-M
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Description

Sulfan blue is a dark greenish-black powder. (NTP, 1992)
Patent blue is an organic molecular entity.
Patent blue is aniline dye and it is one of the most common dyes used. It is a sodium or calcium salt of diethylammonium hydroxide inner salt. It has the chemical designation of (4-(alpha-(p-(diethylamino)phenyl)-2,4-disulfobenzylidene)-2,5-cyclohexadiene-1-ylidene)diethylammonium hydroxide. Patent blue was developed by Guerbet and approved by Health Canada on December 31, 1979. The isomer isosulphan is used in the United States for the same indications than patent blue.

Mechanism of Action

The specific binding of patent blue allows it to freely travel in the breast lymphatics and allows staging with a less invasive alternative. Patent blue will form a complex with albumin which will be picked up by regional afferent lymphatics to identify sentinel lymph nodes. A sentinel lymph node is the first lymph node in a chain or group of lymph nodes that cancer is most likely to spread to. The determination of the sentinel lymph node allows the physician to stage cancer by observing if cancer has spread to the near lymph nodes.
IT IS OF SOME INTEREST THAT SEVERAL DYES RELATED TO PARAROSANILINE, WHICH INCLUDES BLUE VRS, EXHIBIT GENOTOXICITY & THAT THIS ACTIVITY IS CORRELATED WITH THE PRESENCE OF A SUBSTITUTED OR UNSUBSTITUTED AMINO GROUP AT THE R3 POSITION PARA TO THE N+ AMINO GROUP. THUS PATENT BLUE IS INACTIVE. THIS DYE INSTEAD HAS SULFONIC GROUPS IN THIS POSITION WHICH MAY INTERFERE WITH ACTIVATION AT THE N+ ATOM.

Properties

IUPAC Name

sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate
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InChI

InChI=1S/C27H32N2O6S2.Na/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-18-17-24(36(30,31)32)19-26(25)37(33,34)35;/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);/q;+1/p-1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

SJEYSFABYSGQBG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N2NaO6S2
Source PubChem
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DSSTOX Substance ID

DTXSID3026065
Record name C.I. Acid Blue 1, sodium salt
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Molecular Weight

566.7 g/mol
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Physical Description

Sulfan blue is a dark greenish-black powder. (NTP, 1992), Violet or dark bluish-green solid; [HSDB] Violet powder; [MSDSonline]
Record name SULFAN BLUE
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Solubility

Soluble (>=10 mg/ml at 70 °F) (NTP, 1992), ONE G DISSOLVES IN 20 ML WATER @ 20 °C; PARTLY SOL IN ALCOHOL, 30 mg/ml in water; 30 mg/ml in 2-methoxyethanol; 7 mg/ml in ethanol
Record name SULFAN BLUE
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Mechanism of Action

IT IS OF SOME INTEREST THAT SEVERAL DYES RELATED TO PARAROSANILINE, WHICH INCLUDES BLUE VRS, EXHIBIT GENOTOXICITY & THAT THIS ACTIVITY IS CORRELATED WITH THE PRESENCE OF A SUBSTITUTED OR UNSUBSTITUTED AMINO GROUP AT THE R3 POSITION PARA TO THE N+ AMINO GROUP. THUS PATENT BLUE IS INACTIVE. THIS DYE INSTEAD HAS SULFONIC GROUPS IN THIS POSITION WHICH MAY INTERFERE WITH ACTIVATION AT THE N+ ATOM.
Record name C.I. FOOD BLUE 3
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Color/Form

VIOLET POWDER, Dark bluish-green powder

CAS No.

129-17-9, 116-95-0, 30586-15-3
Record name SULFAN BLUE
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Record name Ethanaminium, N-[4-[[4-(diethylamino)phenyl](2,4-disulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1)
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Record name Hydrogen [4-[4-(diethylamino)-2',4'-disulphonatobenzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium, sodium salt
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Record name Hydrogen [4-[4-(diethylamino)-2',4'-disulphonatobenzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium
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Record name Benzenesulfonic acid, [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulfophenyl)amino]phenyl]methyl]phenyl]amino]-, monosodium salt
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Record name SULFAN BLUE
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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